Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Overview
Description
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE is an organic compound with a complex structure, characterized by the presence of multiple functional groups including methoxy, nitro, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with 1,5-dimethyl pentanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1,5-DIMETHYL 3-(4,5-DIAMINO-2-NITROPHENYL)PENTANEDIOATE.
Reduction: 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOIC ACID.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a benzene ring.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Contains similar functional groups but used primarily as a protecting group in organic synthesis.
Uniqueness
1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-21-12-7-10(11(16(19)20)8-13(12)22-2)9(5-14(17)23-3)6-15(18)24-4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQYXWIQIBCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)OC)CC(=O)OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195225 | |
Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020243-35-9 | |
Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020243-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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